N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a thioacetamide linker bridging a 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl group and a 3,4-dimethoxyphenethyl moiety. The 4-fluorophenyl substituent may enhance metabolic stability, while the 3,4-dimethoxyphenethyl group could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGGZUXNWVEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS Number: 887214-28-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in pharmacology, drawing from diverse research findings.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of 467.52 g/mol. The structure includes several functional groups: an amide group, a thioether group, and a pyrazolo-pyrimidine moiety, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired compound. The synthetic route can include the formation of the thioether linkage through nucleophilic substitution reactions involving thiol derivatives and halogenated compounds.
Cytotoxicity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiadiazole or oxadiazole moieties have shown promising results in inhibiting cell proliferation in MCF-7 and HeLa cell lines with IC50 values ranging from 29 μM to higher concentrations depending on the specific derivative used .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3a | MCF-7 | >50 |
| N-(3,4-dimethoxyphenethyl)-2-thioacetamide | Various | TBD |
The proposed mechanism of action for this compound involves interaction with specific biological targets such as kinases and other enzymes involved in cell signaling pathways. The sulfur atom in the thioether group enhances lipophilicity, potentially improving tissue permeability and bioavailability .
Case Studies
A recent study investigated a series of pyrazole compounds for their biological activities, including N-(3,4-dimethoxyphenethyl)-2-thioacetamide derivatives. The results demonstrated varying degrees of cytotoxicity and selectivity towards cancer cell lines compared to normal cells. This highlights the potential for developing targeted therapies based on these structures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Heterocyclic Additions: Chromenone or benzo[d]oxazole moieties (e.g., in –12) introduce additional aromatic systems, which may enhance π-π stacking interactions in target binding .
- Polar vs. Nonpolar Substituents: Acetamido (polar) vs. methoxy (moderately lipophilic) groups influence logP values, impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
